2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole
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Overview
Description
2-methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole is an aryl sulfide.
Scientific Research Applications
Synthesis and Characterization
2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole is involved in the synthesis of various compounds characterized by spectroscopic techniques. For instance, N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones were synthesized using a compound similar to this compound. These synthesized compounds were analyzed using spectroscopic techniques and elemental analyses, providing a basis for understanding their structures and potential applications in various fields of research (Saeed et al., 2014).
Antimicrobial Properties
Compounds related to this compound have been studied for their antimicrobial properties. A series of newer analogues of quinolin-8-ol, similar in structure to the compound of interest, have shown potent antimicrobial properties. Some of these compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative organisms. This indicates the potential of this compound and its analogues in the development of new antimicrobial agents (Sharma et al., 2008).
Antifungal and Antiviral Activity
Research has also highlighted the antifungal and antiviral activities of compounds related to this compound. For example, certain thiadiazole derivatives have shown excellent antifungal activity and good inhibition activity against tobacco mosaic virus (TMV), indicating their potential use in agricultural settings to protect crops from fungal infections and viral diseases (Wang et al., 2011).
Anticancer Activity
Thiadiazole compounds have been investigated for their potential anticancer properties. Some novel thiadiazol substituted quinazolin-4-(3H)-ones have shown promising results in in vitro anticancer activity studies. These compounds have been effective against specific cancer cell lines, suggesting that derivatives of this compound might possess anticancer properties that could be harnessed for therapeutic purposes (Joseph et al., 2010).
Properties
Molecular Formula |
C13H11N3S2 |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-methyl-5-(2-methylquinolin-4-yl)sulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H11N3S2/c1-8-7-12(18-13-16-15-9(2)17-13)10-5-3-4-6-11(10)14-8/h3-7H,1-2H3 |
InChI Key |
FMVZKGYXMKDRSK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)C |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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